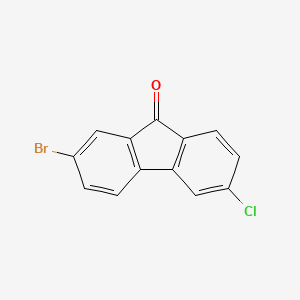
2-Bromo-6-chloro-9H-Fluoren9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-chloro-9H-Fluoren9-one is an organic compound with the molecular formula C13H6BrClO. It is a derivative of fluorenone, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-9H-Fluoren9-one typically involves the bromination and chlorination of fluorenone. One common method is the direct halogenation of fluorenone using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-chloro-9H-Fluoren9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted fluorenones, while oxidation and reduction can lead to different oxidation states of the fluorenone core .
Applications De Recherche Scientifique
2-Bromo-6-chloro-9H-Fluoren9-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies related to its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-chloro-9H-Fluoren9-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-9H-Fluoren9-one: Lacks the chlorine atom at the 6 position.
6-Chloro-9H-Fluoren9-one: Lacks the bromine atom at the 2 position.
9H-Fluoren9-one: The parent compound without any halogen substitutions.
Uniqueness
2-Bromo-6-chloro-9H-Fluoren9-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties.
Propriétés
Formule moléculaire |
C13H6BrClO |
|---|---|
Poids moléculaire |
293.54 g/mol |
Nom IUPAC |
2-bromo-6-chlorofluoren-9-one |
InChI |
InChI=1S/C13H6BrClO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H |
Clé InChI |
XWAOPLVJVSWDTC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C3=C(C2=O)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



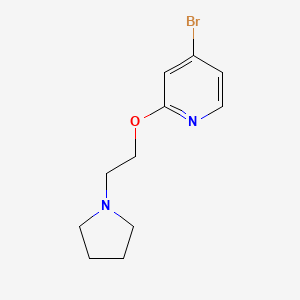
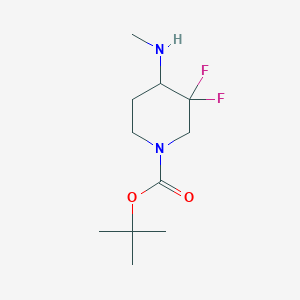
![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
![tert-Butyl (5-benzylhexahydro-2H-furo[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B12830520.png)
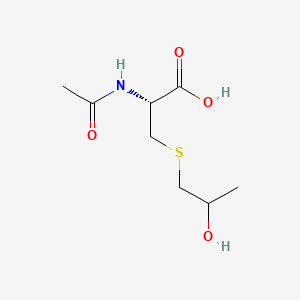
![(6S,7S)-7-amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12830538.png)
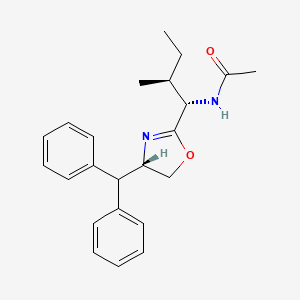
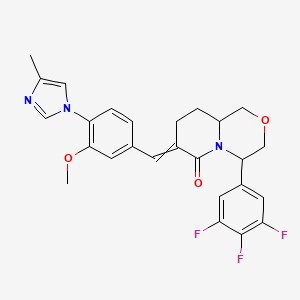
![N-Cbz-N'-[(Allyloxy)carbonyl]-L-lysine](/img/structure/B12830562.png)

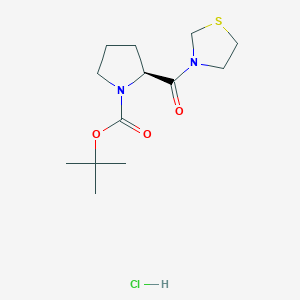
![1-([1,2,4]Triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12830574.png)

